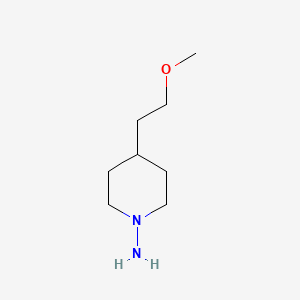
2-Chloro-1-(4-methoxyindolin-1-yl)butan-1-one
Vue d'ensemble
Description
2-Chloro-1-(4-methoxyindolin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C13H16ClNO2 and its molecular weight is 253.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anti-inflammatory Compounds Synthesis
A series of compounds analogous to "4-(6-Methoxy-2-naphthyl)butan-2-one" were synthesized and tested for anti-inflammatory activity, highlighting the significance of small lipophilic groups for activity enhancement. This research indicates the potential use of related compounds in the development of new anti-inflammatory drugs (Goudie et al., 1978).
Detoxication Pathways
Research into the metabolism of chloroprene, a carcinogenic industrial chemical, identified several glutathione (GSH) conjugates formed from its metabolites, suggesting pathways for the detoxication of harmful compounds. This study underscores the importance of understanding metabolic pathways for improving safety profiles of chemicals (Munter et al., 2003).
Mutagenic Properties of Nitrosated Compounds
The mutagenic effects of nitrosated "4-Chloroindoles," components of fava beans, were studied, demonstrating the formation of potent direct-acting mutagens and their decomposition products. This research contributes to our understanding of the mutagenic potential of food components and their derivatives (Brown et al., 1992).
Tuberculostatic Activity
Compounds like "New 1-(2-chloroquinolin-3-yl)-4-dimethylamino-2-(naphthalen-1-yl)-1-phenylbutan-2-ols" with antituberculosis activity were synthesized, highlighting the compound's potential application in the treatment of tuberculosis. One of the synthesized compounds is in the final stage of clinical trials, showcasing the therapeutic potential of these chemical structures (Omel’kov et al., 2019).
Antimicrobial Activity
A study on "Synthesis and Antimicrobial Activity of Some Novel Imidazole Bearing Isoxazole Derivatives" prepared compounds showing potential antimicrobial activity, illustrating the broad utility of similar compounds in developing new antimicrobial agents (Maheta et al., 2012).
Mécanisme D'action
Target of Action
Indole derivatives, which this compound is a part of, have been reported to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders, including cancer cells and microbes .
Mode of Action
Indole-based compounds have been known to interact with various biological targets, leading to changes in cellular functions .
Biochemical Pathways
Indole derivatives have been known to influence various biological pathways, leading to downstream effects .
Result of Action
Indole derivatives have been reported to exhibit various biologically vital properties .
Analyse Biochimique
Biochemical Properties
2-Chloro-1-(4-methoxyindolin-1-yl)butan-1-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with cysteine-reactive proteins, making it useful in chemoproteomic studies. The compound’s electrophilic nature allows it to form covalent bonds with target proteins, facilitating the study of protein function and ligandability . Additionally, it can be incorporated into bifunctional tools for targeted protein degradation, further expanding its utility in biochemical research .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific proteins can lead to changes in cell function, including alterations in signal transduction and metabolic pathways. These effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular physiology .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound’s electrophilic properties enable it to covalently modify target proteins, leading to enzyme inhibition or activation. This modification can result in changes in gene expression and cellular function. The compound’s ability to engage in covalent ligand discovery makes it a valuable tool for studying protein interactions and developing new therapeutic strategies .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when conducting in vitro or in vivo studies. Long-term exposure to the compound may result in cumulative effects on cellular function, highlighting the need for careful monitoring and analysis of its temporal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with higher doses potentially leading to toxic or adverse effects. Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic window and ensuring its safe application in research and potential clinical settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s impact on metabolic flux and metabolite levels can provide insights into its pharmacokinetics and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which are critical for understanding its bioavailability and efficacy in different biological contexts .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell. This localization is essential for its activity and function, as it determines the compound’s accessibility to its target proteins and its overall impact on cellular processes .
Propriétés
IUPAC Name |
2-chloro-1-(4-methoxy-2,3-dihydroindol-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-3-10(14)13(16)15-8-7-9-11(15)5-4-6-12(9)17-2/h4-6,10H,3,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEFJPAHZNYHIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC2=C1C=CC=C2OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


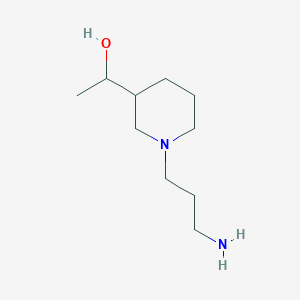

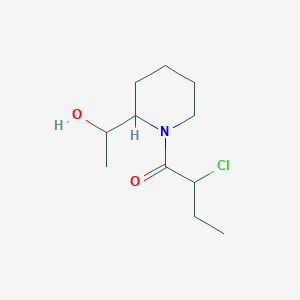

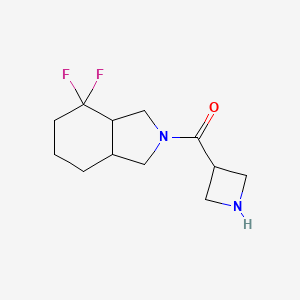
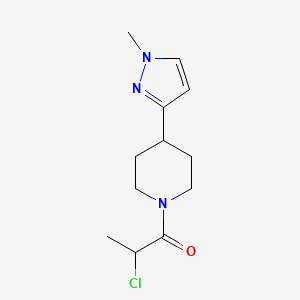
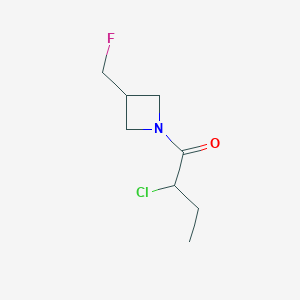
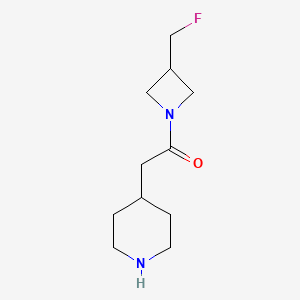

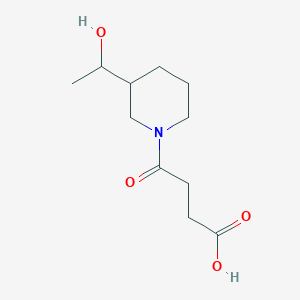

![7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine](/img/structure/B1477047.png)

